Ethyl [(5-nitro-1,3-thiazol-2-yl)amino](oxo)acetate
Description
Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate (CAS: 89792-36-9) is a nitro-substituted thiazole derivative characterized by an oxoacetate ester group. Its molecular formula is C₇H₇N₃O₅S (MW: 245.21 g/mol), featuring a 5-nitro-thiazole core linked to an ethyl oxoacetate moiety via an amino bridge . This compound has been investigated for antiparasitic activity, particularly against Giardia lamblia, with an IC₅₀ of 6.410 µM .
Properties
IUPAC Name |
ethyl 2-[(5-nitro-1,3-thiazol-2-yl)amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5S/c1-2-15-6(12)5(11)9-7-8-3-4(16-7)10(13)14/h3H,2H2,1H3,(H,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWNJRYMPUDHGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NC=C(S1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate typically involves the nitration of 2-aminothiazole followed by esterification. One common method includes the following steps:
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate has been investigated for its potential as an antimicrobial and anticancer agent.
-
Antimicrobial Activity : Studies indicate that this compound exhibits significant activity against various Gram-positive and Gram-negative bacteria. The presence of the nitro group is crucial for its efficacy, as it can be reduced to form reactive intermediates that interact with cellular components .
Pathogen Type Activity Reference Gram-positive High Gram-negative Moderate -
Anticancer Properties : Research has shown that thiazole derivatives can inhibit key protein kinases involved in cancer progression. Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate has demonstrated promising results in inducing apoptosis in cancer cells .
Cell Line IC50 (μM) Reference MCF-7 TBD A549 TBD
Agricultural Applications
The compound's biological activity extends to agricultural uses, particularly as a potential biocide. Its ability to inhibit microbial growth makes it a candidate for developing agrochemicals aimed at protecting crops from fungal and bacterial infections.
Material Sciences
Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate serves as a building block in synthesizing more complex thiazole derivatives. These derivatives are utilized in the development of dyes and chemical reaction accelerators .
Study on Antimicrobial Efficacy
A study focusing on the antimicrobial efficacy of Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis highlighted the importance of the nitro group for enhancing antimicrobial potency .
Evaluation of Anticancer Activity
In another research project evaluating various thiazole derivatives for their cytotoxic effects on different cancer cell lines, Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate was included due to its structural similarities to other potent anticancer agents. The results indicated promising anticancer potential, warranting further investigation into its therapeutic applications .
Mechanism of Action
The biological activity of Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and cytotoxic effects . The thiazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Based Derivatives
a. Methyl 5-Nitro-1,3-thiazol-2-ylcarbamate (Compound 68)
- Structure : Methyl ester instead of ethyl; carbamate group replaces oxoacetate.
- Activity : Exhibits superior potency against G. lamblia (IC₅₀ = 0.010 µM ) compared to the target compound .
- Key Difference : The methyl ester and carbamate group may enhance membrane permeability or metabolic stability.
b. Methyl 2-((5-Cyanothiazol-2-yl)amino)-2-oxoacetate
- Structure: 5-Cyano substituent instead of nitro; methyl oxoacetate.
- Synthesis: Prepared via oxalyl chloride and 2-aminothiazole-5-carbonitrile (26% yield) .
- Implications: The electron-withdrawing cyano group may alter electronic properties, but activity data are unavailable.
c. Ethyl (4-Methyl-1,3-thiazol-2-yl)aminoacetate
- Structure : 4-Methyl substitution on thiazole; ethyl oxoacetate.
- Activity: Not reported, but the methyl group’s steric effects could reduce target binding compared to nitro .
d. N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
Thiadiazole and Benzimidazole Analogs
a. Ethyl Oxo[(5-Propyl-1,3,4-thiadiazol-2-yl)amino]acetate
- Structure : Thiadiazole core with propyl substituent.
- Properties : Larger heterocycle (C₉H₁₃N₃O₃S, MW: 243.28 g/mol) may increase lipophilicity .
b. Benzimidazole-Pentamidine Hybrids (e.g., Compound 59)
Substituent Effects on Bioactivity
| Compound | Core Structure | Substituent(s) | IC₅₀ (µM) | Key Feature Impact |
|---|---|---|---|---|
| Target Compound | Thiazole | 5-Nitro, ethyl oxoacetate | 6.410 | Nitro enhances electrophilicity |
| Methyl 5-Nitro-thiazole (68) | Thiazole | 5-Nitro, methyl carbamate | 0.010 | Carbamate improves solubility |
| Compound 60 (Benzimidazole) | Benzimidazole | 2-Trifluoromethyl | 0.042 | CF₃ increases metabolic stability |
| Chalcone Derivative (61) | Chalcone | 6-Fluoro, 4-methoxy | 12.72 | Aromatic substitution modulates π-π stacking |
Biological Activity
Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate, a thiazole derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Overview of Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate
- Chemical Structure : Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate is characterized by a thiazole ring with a nitro group at the 5-position and an ethyl ester group attached to the amino group at the 2-position.
- Molecular Formula : C₇H₇N₃O₅S
- Molecular Weight : 245.21 g/mol
Synthesis
The synthesis of Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate typically involves:
- Nitration of 2-Aminothiazole : Using concentrated sulfuric acid and nitric acid at low temperatures.
- Esterification : The resulting compound is reacted with ethyl chloroacetate in the presence of a base such as sodium ethoxide.
This method yields a product with high purity and significant yield (approximately 90%) .
Antimicrobial Properties
Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate exhibits notable antimicrobial activity against various bacteria and fungi. The presence of the nitro group is crucial for its efficacy, as it can be reduced to form reactive intermediates that interact with cellular components.
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, possess anticancer properties. For example, studies have shown that certain thiazole derivatives can inhibit key protein kinases involved in cancer progression . The mechanism often involves inducing apoptosis in cancer cells and disrupting cell cycle regulation.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate | TBD | TBD |
| Thiazole Derivative A | 6.10 ± 0.4 | MCF-7 |
| Thiazole Derivative B | 6.49 ± 0.3 | MCF-7 |
The biological activity of Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate is primarily attributed to:
- Reduction of Nitro Group : This leads to the formation of reactive species that can damage cellular macromolecules.
- Electrophilic Substitution Reactions : The thiazole ring can undergo substitutions that enhance its biological activity.
- Hydrolysis : The ester bond can be hydrolyzed under physiological conditions to release active components.
Study on Anticancer Activity
A study evaluated various thiazole derivatives for their cytotoxic effects on different cancer cell lines. Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate was included in this evaluation due to its structural similarities to other potent anticancer agents . The results indicated promising anticancer potential, warranting further investigation into its therapeutic applications.
Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis highlighted the importance of the nitro group for enhancing antimicrobial potency .
Q & A
Q. What are the established synthetic routes for Ethyl (5-nitro-1,3-thiazol-2-yl)aminoacetate?
The synthesis typically involves coupling reactions between thiazole derivatives and glyoxylate esters. A common approach includes:
- Step 1: Preparation of the 5-nitro-1,3-thiazol-2-amine intermediate via nitration of a precursor thiazole ring. Nitration conditions (e.g., nitric acid/sulfuric acid) must be optimized to avoid over-oxidation .
- Step 2: Reaction with ethyl oxalyl chloride or ethyl bromoacetate under basic conditions. For example, refluxing the thiazole amine with sodium ethoxide in ethanol, followed by addition of ethyl bromoacetate to form the acetamide linkage .
- Purification: Recrystallization from ethanol or acetone is often employed to isolate the product .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy: H and C NMR to confirm the presence of the nitro-thiazole ring, ethyl ester, and oxoacetate moieties. Aromatic protons in the thiazole ring typically appear at δ 7.5–8.5 ppm, while the ester methyl group resonates near δ 1.3 ppm .
- X-ray Crystallography: Single-crystal X-ray diffraction (e.g., using SHELX software) resolves stereochemical ambiguities and confirms bond lengths/angles, especially for the nitro group and thiazole ring .
- Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns, particularly for the nitro group (-NO) and ester functionality .
Q. What are the typical biological activities associated with this compound’s structural analogs?
Thiazole derivatives exhibit diverse bioactivities:
- Antimicrobial: Analogous compounds with nitro-thiazole motifs show activity against Gram-positive bacteria via inhibition of cell wall synthesis .
- Anticancer: The nitro group enhances electron-deficient properties, enabling intercalation with DNA or inhibition of kinases like GSK-3β (e.g., related compounds in show IC values < 1 μM) .
- Methodology: In vitro assays (e.g., MIC testing, MTT cytotoxicity assays) are standard for evaluating these activities .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
Strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency between the thiazole amine and ethyl bromoacetate .
- Temperature Control: Refluxing at 80–90°C balances reaction rate and side-product formation (e.g., hydrolysis of the ester group) .
- Catalysis: Adding catalytic KI or phase-transfer catalysts (e.g., TBAB) accelerates alkylation steps .
- Byproduct Analysis: TLC monitoring and HPLC purification help identify/remove impurities like unreacted thiazole amine .
Q. How can contradictions between experimental spectral data and computational predictions be resolved?
Contradictions often arise from tautomerism or crystallographic disorder:
- Tautomerism: The oxoacetate group may exhibit keto-enol tautomerism, leading to unexpected H NMR peaks. Variable-temperature NMR or deuterium exchange experiments can clarify this .
- X-ray Refinement: Use SHELXL to model disorder in the nitro group or thiazole ring. Constraints (e.g., DELU and SIMU commands) improve refinement stability .
- DFT Calculations: Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes to validate structural assignments .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular Docking: Tools like AutoDock Vina simulate binding to enzymes (e.g., GSK-3β). The nitro group’s electron-withdrawing effects enhance hydrogen bonding with active-site residues .
- QSAR Modeling: Correlate substituent effects (e.g., nitro position) with bioactivity using descriptors like logP and HOMO-LUMO gaps .
- MD Simulations: Assess binding stability over 100-ns trajectories to identify critical interactions (e.g., π-stacking between the thiazole ring and tyrosine residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
